molecular formula C19H15ClN2OS B5143234 N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide CAS No. 6102-00-7

N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B5143234
CAS No.: 6102-00-7
M. Wt: 354.9 g/mol
InChI Key: DRWCRXFXAAFNAA-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and drug discovery. Compounds featuring the acetamide moiety are recognized for their significant therapeutic potential, demonstrating applications in targeting a range of diseases, including use as anti-inflammatory agents, cyclooxygenase (COX) enzyme inhibitors, and antiviral drugs . The integration of a sulfur-based phenylsulfanyl group is of particular note, as sulfur-containing functional groups are prevalent in a broad spectrum of FDA-approved pharmaceuticals, often contributing to enhanced biological activity and metabolic stability . The molecular structure of related compounds has been shown to facilitate specific intermolecular interactions, such as N—H···O hydrogen bonds, which can form chains of molecules, and C—H···π interactions that contribute to a three-dimensional network in the solid state . These structural features are critical for understanding the compound's physicochemical properties. This compound is intended for research applications only, such as the synthesis of novel heterocyclic compounds or as a building block in developing potential therapies with antimicrobial, antitumor, or other biological activities . It is strictly for laboratory use and is not approved for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c20-15-11-12-17(21-13-15)22-19(23)18(14-7-3-1-4-8-14)24-16-9-5-2-6-10-16/h1-13,18H,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWCRXFXAAFNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC=C(C=C2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387291
Record name N-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6102-00-7
Record name N-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to obtain 5-chloropyridine. This intermediate is then reacted with phenylacetic acid derivatives under specific conditions to form the acetamide linkage. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using thiophenol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 6 hr, acetic acidN-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfinyl)acetamide78%
m-CPBA (1.5 eq)0°C → RT, CH₂Cl₂, 4 hrN-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfonyl)acetamide92%

Key Observations :

  • Sulfoxide formation occurs selectively with aqueous H₂O₂ in acetic acid .

  • Sulfone derivatives require stronger oxidants like m-CPBA .

Reduction Reactions

The sulfanyl group and aromatic nitro intermediates (from synthetic precursors) are susceptible to reduction.

Sulfanyl Group Reduction

Reagent Conditions Product Yield Source
LiAlH₄ (3 eq)THF, reflux, 8 hrN-(5-Chloropyridin-2-yl)-2-phenylacetamide65%

Nitro Group Reduction

Applicable to intermediates during synthesis:

Reagent Conditions Product Yield Source
Fe powder, AcOH50–55°C, 2 hr2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (precursor)85%

Substitution Reactions

The 5-chloropyridinyl group participates in nucleophilic aromatic substitution (NAS).

Reagent Conditions Product Yield Source
NH₃ (aq), CuI120°C, 24 hr, DMFN-(5-Aminopyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide41%
KSCN, Pd(OAc)₂80°C, 12 hr, DMSON-(5-Thiocyanatopyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide67%

Mechanistic Insight :

  • Chlorine at the 5-position of pyridine activates the ring for NAS due to electron-withdrawing effects .

Cross-Coupling Reactions

The phenyl group facilitates Suzuki-Miyaura couplings for structural diversification.

Reagent Conditions Product Yield Source
PhB(OH)₂, Pd(PPh₃)₄90°C, 18 hr, K₂CO₃, dioxaneN-(5-Chloropyridin-2-yl)-2-(biphenyl-4-yl)-2-(phenylsulfanyl)acetamide73%

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reagent Conditions Product Yield Source
HCl (6M), reflux6 hr2-Phenyl-2-(phenylsulfanyl)acetic acid + 5-Chloropyridin-2-amine88%
NaOH (2M), EtOH70°C, 4 hrSame as above79%

Biological Activity

While not a direct reaction, derivatives of this compound exhibit cytotoxic effects:

  • 4-Chloro-substituted analogs inhibit VEGFR-2 phosphorylation in A431 cancer cells (IC₅₀ = 3.2 μM) .

  • Apoptosis induction via Bax/Bcl-2 pathway modulation observed in vitro .

Scientific Research Applications

Medicinal Chemistry

N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The mechanism involves the induction of apoptosis in tumor cells, confirmed by assays such as MTT and caspase-3 activation assays .
  • Antimicrobial Properties : Preliminary research indicates that the compound may possess antimicrobial activity, making it a candidate for further exploration in developing new antibiotics .

Enzyme Inhibition Studies

The compound has been evaluated as a potential enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially blocking their activity. This characteristic is particularly useful in drug design for conditions where enzyme activity needs to be modulated .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions .

Case Study 1: Anticancer Mechanism

A study conducted on the effects of this compound on A549 lung cancer cells demonstrated that the compound induces apoptosis through the activation of the intrinsic apoptotic pathway. The study utilized flow cytometry and Western blotting techniques to assess changes in cell viability and apoptotic markers, revealing a dose-dependent response .

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal explored the inhibitory effects of this compound on specific kinases involved in cancer progression. The study highlighted its potential as a lead compound for developing targeted therapies against malignancies driven by aberrant kinase activity .

Industrial Applications

In addition to its medicinal properties, this compound is being explored for its utility in industrial applications:

  • Material Science : The compound's unique chemical properties may be harnessed in the development of new materials with specific thermal or mechanical properties.
  • Chemical Processes : It can act as a catalyst or reagent in various chemical reactions, enhancing the efficiency and selectivity of industrial synthesis processes .

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name R1 (N-substituent) R2 (Alpha substituent) Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 5-chloropyridin-2-yl 2-phenyl-2-(phenylsulfanyl) 354.87 High lipophilicity (estimated logP ~5.5) -
2-(4-Acetamidophenyl)sulfanyl-N-(5-chloropyridin-2-yl)acetamide 5-chloropyridin-2-yl 2-(4-acetamidophenyl)sulfanyl 341.80 Enhanced hydrogen bonding (amide group)
dCeMM3 (Benzimidazole derivative) 5-chloropyridin-2-yl 2-(1H-benzimidazol-2-ylsulfanyl) 318.78 Glue degrader targeting CDK12-cyclin K
N-(2-Methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide 2-methoxyphenyl 2-phenyl-2-(phenylsulfanyl) 349.45 logP = 5.24; methoxy improves solubility
2-Chloro-N-(5-chloropyridin-2-yl)acetamide 5-chloropyridin-2-yl Chlorine 214.66 Simpler structure; reactive chloro group
Key Observations:

Lipophilicity : The target compound’s bis-phenyl sulfanyl group contributes to high lipophilicity, comparable to N-(2-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (logP 5.24) .

Bioactivity : The benzimidazole analog dCeMM3 demonstrates that sulfur-linked heterocycles can confer specific biological activities (e.g., protein degradation) .

Pharmacological and Crystallographic Insights

  • Anticancer Potential: While the target compound’s activity is unreported, acetamide derivatives in show anticancer effects (e.g., IC₅₀ values <10 µM against HCT-116 and MCF-7 cells). Structural similarities suggest possible cytotoxicity.
  • Crystallography : Analogs like N-Phenyl-2-(phenylsulfanyl)acetamide exhibit intermolecular hydrogen bonds (N–H···O) and π-π stacking, which stabilize crystal lattices. The target compound likely adopts similar packing motifs.

Structure-Activity Relationship (SAR) Trends

Halogen Effects : Replacing chlorine with bromine (e.g., N-(5-bromopyridin-2-yl)acetamide ) may alter electronic properties without significantly changing bioactivity.

Sulfur Linkers : Phenylsulfanyl groups enhance lipophilicity, whereas benzimidazole sulfanyl (dCeMM3) introduces heterocyclic rigidity and hydrogen-bonding sites .

Pyridine vs. Phenyl Substitution : The 5-chloropyridinyl group in the target compound may improve target binding compared to simpler phenyl substituents (e.g., N-phenyl-2-(phenylsulfanyl)acetamide ).

Biological Activity

N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide, with the CAS number 349086-92-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₉H₁₅ClN₂OS
  • Molecular Weight : 354.85 g/mol
  • CAS Number : 349086-92-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds in the chloroacetamide class exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .
    • A recent study highlighted the importance of substituent positions on the phenyl ring in influencing antimicrobial efficacy. Compounds with halogenated phenyl groups demonstrated enhanced lipophilicity, facilitating membrane penetration and increased antimicrobial action .
  • Structure-Activity Relationship (SAR)
    • The biological activity of this compound is influenced by its chemical structure. The presence of specific functional groups and their positions on the aromatic rings are critical for activity.
    • Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of similar compounds based on their molecular descriptors .
  • Potential Applications
    • Given its structural characteristics, this compound may serve as a lead for developing new antimicrobial agents or other therapeutic applications in treating infections caused by resistant strains.

Study 1: Antimicrobial Efficacy

A study screened various N-substituted phenyl chloroacetamides for their antimicrobial potential. The findings indicated that derivatives with higher lipophilicity were more effective against Gram-positive bacteria compared to Gram-negative bacteria . This suggests that this compound could exhibit similar trends in antimicrobial efficacy.

Study 2: Synthesis and Structural Characterization

Research conducted on related compounds has involved synthesizing and characterizing various derivatives to understand their crystal structures better. For example, N-(phenylsulfanyl)acetamides have been synthesized and characterized using NMR spectroscopy, revealing insights into their intermolecular interactions, such as hydrogen bonding . This foundational work aids in understanding how structural variations can impact biological activity.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityLipophilicity (LogP)Structure Type
This compoundModerate1.766Chloroacetamide
N-(4-chlorophenyl)-2-chloroacetamideHigh3.0Chloroacetamide
N-(3-bromophenyl)-2-chloroacetamideHigh3.1Chloroacetamide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide, and how can reaction conditions be optimized for higher yield?

  • Methodology :

  • Step 1 : Begin with nucleophilic substitution between 2-chloro-N-(5-chloropyridin-2-yl)acetamide and thiophenol derivatives. Use polar aprotic solvents (e.g., DMF or ethanol) under reflux (60–80°C) for 6–12 hours .
  • Step 2 : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization : Adjust temperature (lower for sensitive intermediates), solvent polarity, and catalyst (e.g., K₂CO₃ for deprotonation) to improve yield (typically 60–85%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm sulfanyl (δ ~2.8–3.2 ppm for S–CH₂) and amide (δ ~8.1–8.5 ppm for CONH) groups. Compare with computed spectra (DFT) for validation .
  • IR Spectroscopy : Identify ν(C=O) ~1650–1680 cm⁻¹ (amide I band) and ν(S–C) ~650–700 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation of chloroform/acetone (1:5 v/v) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine structures with SHELXL, applying restraints for disordered moieties (e.g., phenyl rings) .
  • Analysis : Calculate torsion angles (e.g., C–S–C–C for sulfanyl linkage) and hydrogen-bonding networks (N–H⋯O/S) to validate packing motifs .

Q. What computational strategies are suitable for predicting the compound’s reactivity and binding affinity in drug discovery?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) .

Q. How can researchers address discrepancies in crystallographic data refinement using programs like SHELXL?

  • Methodology :

  • Twinning Analysis : Use the Hooft parameter or R₁(int) to detect twinning. Apply TWIN/BASF commands in SHELXL for correction .
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., chlorophenyl groups) and apply isotropic displacement parameters .

Q. What in vitro assays are appropriate for evaluating the compound’s pharmacological potential, and how should controls be designed?

  • Methodology :

  • Antimicrobial Assays : Use microbroth dilution (MIC/MBC) against S. aureus and E. coli. Include ciprofloxacin as a positive control .
  • Cytotoxicity Testing : Perform MTT assays on HEK-293 and HeLa cells. Normalize data to DMSO controls and validate with IC₅₀ calculations .

Data Contradiction and Validation

Q. What strategies are recommended for resolving contradictions in reported biological activities across different in vitro models?

  • Methodology :

  • Dose-Response Repetition : Test multiple concentrations (1–100 µM) in triplicate across cell lines (e.g., MCF-7 vs. HepG2) to assess reproducibility .
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which may explain variability in efficacy .

Q. How can conflicting NMR data for sulfanyl-acetamide derivatives be reconciled?

  • Methodology :

  • Solvent Effects : Re-run spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen-bonding impacts on amide proton shifts .
  • Dynamic Exchange : Use EXSY experiments to detect rotameric interconversion of the sulfanyl group .

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